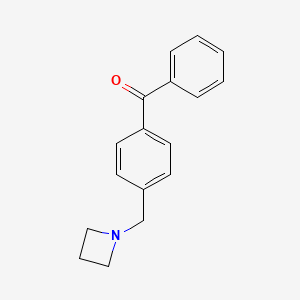

4-(Azetidinomethyl) benzophenone

Description

BenchChem offers high-quality 4-(Azetidinomethyl) benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidinomethyl) benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGIVLHWLJLPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642782 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-22-5 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Understanding the reactivity of the azetidine ring in benzophenone scaffolds

Topic: Understanding the Reactivity of the Azetidine Ring in Benzophenone Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strain-Photoactivity Paradox

In modern medicinal chemistry, the fusion of azetidine rings (high

This guide analyzes the chemo-physical interaction between these two moieties, specifically focusing on the photochemical liability introduced by the benzophenone carbonyl and the ring-opening sensitivities of the azetidine.

Structural Dynamics & Reactivity Profile

The Azetidine Ring: Strained but Stable?

Azetidine is kinetically stable despite its thermodynamic instability. However, the introduction of a benzophenone moiety (often via N-linkage or C3-linkage) alters this landscape.

-

Ring Strain: ~26 kcal/mol (vs. ~6 kcal/mol for piperidine).

-

Pucker Angle: The ring exists in a puckered conformation (~30°) to minimize torsional strain, exposing the

-protons (C2/C4) to external abstraction. -

Basicity: The lone pair on the nitrogen is highly available (pKa ~11.3 for parent azetidine), making it a prime target for Single Electron Transfer (SET) mechanisms.

The Benzophenone Trigger

Benzophenone is not merely a passive scaffold; it is a chromophore with a reactive triplet state (

Table 1: Physicochemical Conflict in the Scaffold

| Parameter | Azetidine Moiety | Benzophenone Moiety | Resulting Liability |

| Electronic State | Electron-rich (Amine) | Electron-deficient (Excited Carbonyl) | Susceptibility to SET/HAT reactions. |

| Sterics | Compact, rigid | Bulky, planar (phenyl rings) | Conformational locking, potentially assisting intramolecular H-abstraction. |

| C-H Bond Energy | Strong H-abstractor ( | Primary Degradation Pathway (Oxidative Ring Opening). |

Photochemical Degradation Mechanism

The most critical reactivity issue for this scaffold is Photo-induced Oxidative Degradation . This is often overlooked during early synthesis but causes failure in stability assays.

Mechanism: The Cohen-Type Oxidation

The reaction follows a well-documented pathway for amine-benzophenone interactions (Cohen, S. G., et al.), adapted here for the strained ring:

-

Excitation: Benzophenone absorbs a photon, reaching the Singlet state (

) and rapidly intersystem crossing to the Triplet state ( -

Interaction: The

state interacts with the azetidine nitrogen lone pair. -

Electron Transfer (SET): An electron is transferred from Nitrogen to the Benzophenone oxygen, forming a Radical Ion Pair (Azetidine

/ Benzophenone -

Proton Transfer: The acidic proton

to the nitrogen is transferred to the ketyl radical. -

Fate of the Radical: The resulting C-centered azetidinyl radical is highly unstable. Unlike unstrained amines, the relief of ring strain drives

-scission , leading to ring opening and fragmentation.

Visualization of the Pathway

The following diagram illustrates the critical degradation pathway that researchers must control.

Caption: Figure 1. Photo-induced degradation cascade of azetidine-benzophenone scaffolds showing the critical bifurcation between iminium formation and irreversible ring opening (β-scission).

Synthetic Protocols & Stability Validation

To work with this scaffold effectively, one must employ protocols that mitigate ring opening (acid-catalyzed) and photo-oxidation.

Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct coupling is preferred over reductive amination to avoid generating unstable iminium intermediates.

Reagents:

-

4-Fluorobenzophenone

-

Azetidine (free base or HCl salt)

-

Base:

or -

Solvent: DMSO or DMF (Polar aprotic promotes

).

Step-by-Step Workflow:

-

Preparation: Dissolve 4-fluorobenzophenone (1.0 equiv) in DMSO (0.5 M).

-

Activation: Add

(2.5 equiv) and stir for 10 min at RT. -

Addition: Add Azetidine HCl (1.2 equiv) portion-wise.

-

Critical Control Point: Ensure temperature does not exceed 80°C. Azetidines can polymerize or ring-open at high thermal stress in polar solvents.

-

-

Monitoring: Monitor by LC-MS. Look for the M+1 peak.

-

Warning: If M+18 (Water adduct) appears, ring opening (hydrolysis) may have occurred.

-

-

Workup: Dilute with water, extract with EtOAc. Do not use acidic washes (e.g., 1N HCl) during workup, as the electron-rich azetidine nitrogen coupled with the electron-withdrawing benzophenone makes the ring susceptible to acid-catalyzed hydrolysis.

Protocol: "Self-Validating" Photostability Assay

Standard ICH stability protocols may not catch the specific radical kinetics of this scaffold. Use this modified stress test.

Objective: Determine the

-

Sample Prep: Prepare a 100 µM solution of the scaffold in Methanol (Protic solvent promotes SET/HAT).

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Exposure: Place sample in a photoreactor (365 nm) or direct sunlight.

-

Sampling: Aliquot at t=0, 15, 30, 60 min.

-

Analysis: LC-MS/MS.

-

Marker for Failure: Look for mass loss of -2 Da (Imine formation) or +16 Da (Oxidation/N-oxide) or +18 Da (Ring opening hydration).

-

Decision Logic for Scaffold Optimization

When designing drugs with this scaffold, use the following logic to determine if the azetidine ring will survive the intended application.

Caption: Figure 2. Structural optimization decision tree. Direct conjugation of Azetidine Nitrogen to the Benzophenone system increases stability risks due to resonance effects.

References

-

Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews, 73(2), 141–161. [Link]

-

Padwa, A. (1976). Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews, 77(1), 37–68. [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. [Link]

A Technical Guide to the Synthesis of 4-(Azetidinomethyl)benzophenone: Pathways and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 4-(azetidinomethyl)benzophenone, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most common synthetic routes, offering insights to inform your research and development endeavors.

Introduction: The Significance of the 4-(Azetidinomethyl)benzophenone Moiety

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. Its rigid, three-dimensional nature allows for precise orientation of substituents to interact with biological targets. The incorporation of an azetidine ring, a four-membered saturated heterocycle, introduces a unique set of properties. The strained nature of the azetidine ring can influence molecular conformation and provides a vector for further functionalization. The 4-(azetidinomethyl)benzophenone moiety, therefore, represents a valuable building block for the design of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 4-(azetidinomethyl)benzophenone reveals two primary disconnection points, suggesting two main synthetic strategies.

Figure 1: Retrosynthetic analysis of 4-(Azetidinomethyl)benzophenone.

This analysis highlights two convergent pathways:

-

Pathway A: Nucleophilic Substitution. This is the most direct and commonly employed route. It involves the alkylation of azetidine with a suitable 4-(halomethyl)benzophenone derivative.

-

Pathway B: Grignard-type Reactions. This less common approach would involve the coupling of a 4-benzoylbenzyl organometallic reagent with an azetidinemethanol derivative. Due to the higher complexity and potential for side reactions, this pathway is generally less favored.

This guide will focus on the more practical and widely adopted Pathway A .

Pathway A: Synthesis via Nucleophilic Substitution

The nucleophilic substitution route is a robust and scalable method for the preparation of 4-(azetidinomethyl)benzophenone. The overall transformation is depicted below:

Photochemical & Thermodynamic Integrity of 4-(Azetidinomethyl)benzophenone

Topic: Thermodynamic Stability of 4-(Azetidinomethyl)benzophenone Under UV Light Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Photopharmacologists

Executive Summary

4-(Azetidinomethyl)benzophenone represents a structural class of photoaffinity probes where a photo-active warhead (benzophenone) is tethered to a strained nitrogen heterocycle (azetidine). While the benzophenone moiety is designed to generate radicals for covalent cross-linking upon UV excitation, the thermodynamic instability of the azetidine ring (~26 kcal/mol strain energy) introduces a critical failure mode.

This guide analyzes the thermodynamic and kinetic competition between the desired intermolecular cross-linking and the deleterious intramolecular degradation (ring opening/oxidation) triggered by UV irradiation. We demonstrate that the stability of this molecule is not a static property but a dynamic competition governed by Photoinduced Electron Transfer (PET) rates.

Molecular Architecture & Energetics

To understand the stability profile, we must first map the energy landscape of the molecule in its ground and excited states.

The Thermodynamic Tension

The molecule consists of two distinct thermodynamic domains:

-

The Chromophore (Energy Sink): The benzophenone core absorbs UV photons (typically 350–365 nm), promoting the molecule to an excited singlet state (

), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state ( -

The Heterocycle (Strain Reservoir): The azetidine ring is kinetically stable but thermodynamically frustrated. With a ring strain of ~26-27 kcal/mol , it is significantly more prone to cleavage than unstrained piperidine or pyrrolidine analogs.

The Instability Trigger: Intramolecular PET

Unlike simple alkyl-benzophenones, the presence of the tertiary amine (azetidine nitrogen) alters the photophysics. The

-

Excitation:

-

Electron Transfer:

(Exciplex/Radical Ion Pair)

Critical Insight: The formation of the aminium radical cation (

Mechanistic Degradation Pathways

The "instability" of 4-(Azetidinomethyl)benzophenone under UV is primarily driven by the fate of the Radical Ion Pair (RIP).

Pathway A: Oxidative Ring Opening (The Degradation Route)

Following PET, the radical cation is highly acidic. It typically loses a proton from the

-

Deprotonation: The ketyl radical anion (

) acts as a base, abstracting a proton from the azetidine -

Radical Formation: This generates a neutral

-amino radical on the four-membered ring. -

-Scission: To relieve the 26 kcal/mol strain, the ring undergoes

Pathway B: Desired Cross-Linking (The Stability Route)

For the probe to be "stable" (i.e., functional), the triplet benzophenone must encounter the biological target (protein/nucleotide) and abstract a hydrogen before the intramolecular PET leads to ring destruction.

Visualization: Photochemical Fate Map

The following diagram illustrates the bifurcation between functional stability and ring degradation.

Figure 1: Mechanistic bifurcation showing the competition between functional labeling and strain-relief driven degradation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability and kinetic lifetime of the probe, the following protocols are recommended.

Protocol 1: Photolysis Half-Life Determination ( )

This protocol determines the shelf-life of the active species under irradiation conditions.

-

Preparation: Dissolve 4-(Azetidinomethyl)benzophenone (50 µM) in degassed acetonitrile or methanol.

-

Note: Use a protic solvent to simulate biological environments, but be aware that solvent polarity affects PET rates.

-

-

Irradiation: Place sample in a quartz cuvette. Irradiate with a calibrated UV LED (365 nm, ~10 mW/cm²).

-

Monitoring: Acquire UV-Vis spectra every 10 seconds for 5 minutes.

-

Marker: Monitor the disappearance of the

transition at ~330-340 nm and the appearance of the ketyl radical transient (if flash photolysis) or photoproducts.

-

-

Quantification: Plot

vs. time. A linear plot indicates first-order degradation kinetics.

Protocol 2: LC-MS/MS Fragment Analysis for Ring Integrity

This protocol distinguishes between simple reduction (benzhydrol formation) and destructive ring opening.

-

Irradiation: Photolyze a 1 mM solution for 10 minutes (or until 50% conversion).

-

Separation: Inject onto a C18 Reverse Phase HPLC column.

-

Mass Spectrometry: Perform MS/MS on the parent ion [M+H]+.

-

Pass Criteria: The primary photoproduct should show a mass shift corresponding to solvent addition or reduction (+2H), but retain the characteristic azetidine fragmentation pattern.

-

Fail Criteria: Detection of linear amine fragments or aldehydes indicates

-scission (Ring Opening).

-

Summary of Stability Factors

| Parameter | Impact on Stability | Technical Recommendation |

| Solvent Polarity | High polarity stabilizes the Radical Ion Pair (RIP), delaying proton transfer. | Use polar buffers (PBS) to extend lifetime vs. non-polar solvents. |

| pH | Low pH protonates the azetidine nitrogen ( | Critical: Protonation blocks the lone pair, preventing PET. Perform photolysis at pH < 9 to maximize stability. |

| Concentration | High concentration favors intermolecular self-quenching. | Keep probe concentration < 100 µM. |

References

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard reference for Benzophenone and ISC energetics).

-

Cohen, S. G., Parola, A., & Parsons, G. H. (1973). "Photoreduction by Amines." Chemical Reviews, 73(2), 141–161. Link (Foundational text on Benzophenone-Amine PET mechanism).

-

Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link (Source for Azetidine ring strain energy ~26 kcal/mol).

-

Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry, 33(19), 5661–5673. Link (Review of benzophenone usage and stability in biological contexts).

Methodological & Application

Application Note: Utilizing 4-(Azetidinomethyl)benzophenone for Covalent Capture of Protein Interactions

Introduction: The Power of Covalent Capture in Unraveling Biological Systems

Understanding protein-protein and protein-small molecule interactions is fundamental to deciphering complex biological processes and advancing drug discovery. While many techniques can identify binding events, they often fail to capture transient or low-affinity interactions that are crucial in cellular signaling. Photoaffinity labeling (PAL) emerges as a powerful strategy to overcome this limitation by creating a covalent bond between an interacting molecule and its binding partner upon photoactivation.

The benzophenone (BP) moiety is a premier photo-crosslinker due to its ability to form covalent bonds with C-H bonds upon excitation with UV light (typically 350-360 nm). A key advantage of benzophenone photoprobes is their relatively inert nature in the absence of UV light, minimizing non-specific interactions. Upon UV activation, the benzophenone carbonyl group enters a triplet excited state, which can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent bond.

This application note focuses on 4-(Azetidinomethyl)benzophenone , a versatile and efficient photoactive probe. The incorporation of the azetidine ring offers a unique structural element that can be leveraged for further chemical modifications, providing a strategic advantage in the design of sophisticated chemical biology tools. We will provide a detailed protocol for the preparation of a photoactive probe using this reagent and its application in a typical target identification workflow.

The Azetidinomethyl Advantage: Beyond a Simple Linker

The choice of the linker in a photoactive probe is critical as it influences solubility, cell permeability, and the spatial orientation of the reactive group. The 4-(azetidinomethyl) group in this particular benzophenone derivative provides several key benefits:

-

Improved Pharmacokinetic Properties: The azetidine ring, a saturated four-membered heterocycle, can enhance the aqueous solubility and metabolic stability of the probe compared to more traditional linkers.

-

Vectorial Orientation: The rigid nature of the azetidine ring can help to position the benzophenone warhead in a more defined orientation relative to the ligand, potentially increasing the efficiency of cross-linking to a specific binding pocket.

-

A Platform for Further Functionalization: The secondary amine within the azetidine ring can serve as a reactive handle for the straightforward introduction of reporter tags, such as fluorophores or biotin, enabling downstream detection and enrichment of cross-linked complexes.

Experimental Workflow: A Step-by-Step Guide

This section outlines a general workflow for the synthesis of a photoactive probe derived from 4-(azetidinomethyl)benzophenone and its subsequent use in a pull-down experiment to identify protein targets.

Figure 1: A generalized workflow for target identification using a 4-(azetidinomethyl)benzophenone-derived photoactive probe.

Protocol: Synthesis of a Biotinylated Photoactive Probe

This protocol describes the synthesis of a generic photoactive probe where a ligand of interest (containing a carboxylic acid) is coupled to 4-(azetidinomethyl)benzophenone, followed by the addition of a biotin tag via click chemistry.

Materials:

-

Ligand of interest with a carboxylic acid handle

-

4-(Azetidinomethyl)benzophenone hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Alkyne-modified biotin

-

Copper(II) sulfate

-

Sodium ascorbate

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Activation of the Ligand:

-

Dissolve your ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

-

A white precipitate of dicyclohexylurea will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-(azetidinomethyl)benzophenone hydrochloride (1.1 eq) in anhydrous DMF and add TEA (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Filter the activated ligand solution to remove the urea precipitate and add the filtrate to the benzophenone solution.

-

Stir the reaction mixture overnight at room temperature.

-

-

Purification and Characterization:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography or reverse-phase HPLC.

-

Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR.

-

-

Biotinylation via Click Chemistry (if an alkyne handle was incorporated):

-

Dissolve the purified probe (1.0 eq) and alkyne-biotin (1.5 eq) in a mixture of t-butanol and water.

-

Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) to catalyze the click reaction.

-

Stir at room temperature for 12-24 hours.

-

Purify the final biotinylated probe by HPLC.

-

Protocol: Photo-Crosslinking and Target Enrichment

Materials:

-

Biotinylated photoactive probe

-

Cell lysate or purified protein of interest

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Streptavidin-coated magnetic beads

-

SDS-PAGE gels and reagents

-

Western blot apparatus and antibodies (if a known target is being validated)

Procedure:

-

Incubation:

-

Incubate the biotinylated probe with the cell lysate or purified protein at a predetermined concentration (typically in the low micromolar range) for 1 hour at 4°C to allow for binding.

-

Include a negative control with a non-binding analog or probe alone to identify non-specific interactions.

-

-

UV Irradiation:

-

Place the samples on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Enrichment of Cross-linked Proteins:

-

Add streptavidin-coated magnetic beads to the irradiated samples and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.

-

Wash the beads several times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

For target identification, excise the protein bands of interest and subject them to in-gel digestion followed by mass spectrometry analysis.

-

If validating a known interaction, perform a Western blot using an antibody specific to the expected target protein.

-

Data Interpretation and Quantitative Considerations

The success of a photoaffinity labeling experiment relies on careful optimization and interpretation of the results.

| Parameter | Recommended Range | Rationale |

| Probe Concentration | 0.1 - 10 µM | Should be in excess of the target protein concentration but low enough to minimize non-specific binding. |

| UV Irradiation Time | 5 - 60 min | A balance between efficient cross-linking and potential photodamage to the proteins. |

| UV Wavelength | 350 - 365 nm | Maximizes benzophenone excitation while minimizing damage to biological macromolecules. |

| Temperature | 4°C | Reduces protein degradation and non-specific interactions during incubation and irradiation. |

A key aspect of data analysis is to compare the results from the experimental sample with those from the negative controls. Specifically labeled proteins should be present or significantly enriched in the experimental lane compared to the control lane where the probe was competed with an excess of a non-photoactive ligand or a control lane with no UV irradiation.

Conclusion

4-(Azetidinomethyl)benzophenone is a highly effective and versatile reagent for the design and synthesis of photoactive probes. Its unique structural features can enhance the properties of the resulting probe and provide a convenient handle for further functionalization. The protocols outlined in this application note provide a robust framework for researchers to employ this powerful tool in the discovery and characterization of novel protein-ligand and protein-protein interactions, ultimately accelerating the pace of drug discovery and our understanding of complex biological systems.

References

-

Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target and binding site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Azetidinomethyl) benzophenone Synthesis

Status: Operational Agent: Senior Application Scientist Case ID: AZT-BP-004 Subject: Yield Maximization & Impurity Profiling

Executive Summary

Synthesizing 4-(Azetidinomethyl) benzophenone presents a unique chemoselective challenge. You are coupling a highly strained, nucleophilic heterocycle (azetidine) with an electrophilic benzyl system containing a reduction-sensitive carbonyl core.

Low yields in this synthesis typically stem from three failure modes:

-

Ring-Opening Polymerization: Azetidine instability under thermal or acidic stress.

-

Chemoselective Failure: Inadvertent reduction of the benzophenone ketone during reductive amination.

-

Purification Loss: Irreversible adsorption of the basic amine onto acidic silica stationary phases.

This guide provides troubleshooting protocols to navigate these pitfalls.

Module 1: The Alkylation Pathway ( )

Context: The most common route involves reacting 4-(bromomethyl)benzophenone with azetidine (or its HCl salt).

Troubleshooting Guide

Q: My conversion is high (>90%), but isolated yield is low (<40%). The crude mixture is a viscous gum. What happened?

A: You likely triggered Azetidine Oligomerization. Azetidine is kinetically active due to ring strain (~26 kcal/mol). If the reaction is run with high local concentrations of the free base without immediate trapping by the electrophile, it can self-polymerize.

-

The Fix: Switch to a Phase-Transfer Catalysis (PTC) system or a slow-addition protocol.

-

Protocol Adjustment: Do not dump all reagents together.

-

Dissolve 4-(bromomethyl)benzophenone in MeCN.

-

Add an inorganic base (K₂CO₃) and a catalytic amount of TBAI (Tetrabutylammonium iodide).

-

Add Azetidine slowly at 0°C.

-

Why? This keeps the concentration of free, reactive azetidine low relative to the electrophile, favoring the cross-coupling over self-reaction.

-

Q: I see a significant impurity at M+14 mass units relative to the product. Is this methylation?

A: No, this is likely the "Benzhydrol" byproduct (Reduction). If you are using azetidine free base stored in protic solvents or if your solvent is wet, you may be observing hydrolysis of the benzyl bromide to the benzyl alcohol, or trace reduction if NaBH₄ was used in a previous step.

-

Correction: Ensure solvents are anhydrous. Use molecular sieves (3Å) in the reaction vessel.

Data: Base Selection Matrix

| Base | pKa (Conj. Acid) | Reaction Rate | Risk of Side Rxn | Recommendation |

| TEA / DIPEA | 10.7 | Fast | High (Elimination) | Avoid (Promotes styrene formation) |

| K₂CO₃ | 10.3 | Moderate | Low | Standard (Use with TBAI) |

| Cs₂CO₃ | 10.3 | Very Fast | Moderate | High Performance (Solubility effect) |

| NaH | 35 | Instant | Critical | Do Not Use (Deprotonates alpha-position) |

Workflow Visualization

The following diagram illustrates the decision logic for the alkylation pathway.

Figure 1: Decision tree for optimizing the S_N2 alkylation conditions to avoid common pitfalls.

Module 2: The Reductive Amination Pathway

Context: Reacting 4-benzoylbenzaldehyde with azetidine using a reducing agent. This route avoids the instability of the benzyl bromide but risks reducing the benzophenone.

Troubleshooting Guide

Q: I used NaBH₄ and lost my benzophenone ketone (reduced to alcohol). How do I prevent this?

A: You must tune the hydride nucleophilicity. Sodium Borohydride (NaBH₄) is too aggressive; it will reduce both the imine (intermediate) and the ketone (benzophenone).

-

The Fix: Use Sodium Triacetoxyborohydride (STAB) .

-

Mechanism: STAB is sterically bulky and electron-deficient due to the acetoxy groups. It rapidly reduces the protonated iminium ion (formed from aldehyde + azetidine) but reacts negligibly with the electron-poor ketone of the benzophenone at room temperature [1].

Q: The reaction stalls at the imine stage. Conversion is <50%.

A: Azetidine is a secondary amine; iminium formation is sterically hindered.

-

The Fix: Add a Lewis Acid catalyst or a dehydrating agent.

-

Protocol: Add 1.5 eq. of Titanium Ethoxide (Ti(OEt)₄) or Magnesium Sulfate (MgSO₄) during the imine formation step before adding the reducing agent. This shifts the equilibrium toward the imine.

Experimental Protocol: Chemoselective Reductive Amination

-

Imine Formation: Combine 4-benzoylbenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE (Dichloroethane).

-

Activation: Add Acetic Acid (1.0 eq) to catalyze iminium formation. Stir for 1 hour.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) in portions.

-

Quench: Quench with saturated NaHCO₃. Do not use strong acid to quench, as it may open the azetidine ring.

Module 3: Purification & Isolation

Context: Azetidines are basic. Standard silica gel chromatography is acidic (

Troubleshooting Guide

Q: My TLC looks clean, but I recover <20% mass after column chromatography.

A: Your product is chemically bonding to the silica. The basic nitrogen of the azetidine interacts strongly with the silanol groups (Si-OH) of the stationary phase. In severe cases, the silica acts as a Lewis acid, catalyzing the ring-opening of the azetidine.

-

The Fix: Passivate the silica.

-

Protocol: Pre-treat your silica column with the mobile phase containing 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide . This neutralizes the acidic sites. Alternatively, use neutral Alumina.

Q: The product is an oil that refuses to crystallize.

A: Azetidine derivatives are often low-melting solids.

-

The Fix: Form the Oxalate or Fumarate salt.

-

Protocol: Dissolve the crude oil in minimal Ethanol. Add 1.0 eq of Oxalic acid dissolved in Ethanol. The oxalate salt of 4-(Azetidinomethyl) benzophenone usually crystallizes readily and is non-hygroscopic, unlike the HCl salt.

Purification Logic Diagram

Figure 2: Purification workflow emphasizing stationary phase passivation and salt formation.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

-

Padwa, A. (2004). "Azetidines, Azetines, and Azetes: Monocyclic." Comprehensive Heterocyclic Chemistry III.

Preventing azetidine ring opening during benzophenone functionalization

Ticket Subject: Preventing Ring Opening During Scaffold Synthesis

Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The functionalization of azetidine rings with benzophenone moieties (typically for photoaffinity labeling or pharmacophore development) presents a specific synthetic challenge: The Strain-Stability Paradox .

Azetidine possesses a ring strain energy of approximately 26 kcal/mol . While the ring is kinetically stable under basic conditions, the introduction of benzophenone often requires activation steps (acid chlorides) or acidic workups that protonate the nitrogen. Upon protonation to the azetidinium ion , the

This guide provides the protocols and troubleshooting logic required to maintain ring integrity during these specific transformations.

Module 1: The Failure Mechanism (Root Cause Analysis)

Before attempting synthesis, you must understand the failure mode. The majority of azetidine degradation events during benzophenone attachment occur via an Acid-Catalyzed Nucleophilic Opening .

Visualizing the Threat

The following diagram illustrates the pathway you are trying to prevent. Note how the protonation event lowers the activation energy for the ring-opening step.

Figure 1: Mechanism of Acid-Catalyzed Azetidine Ring Opening. The critical control point is preventing the formation of the Azetidinium Ion (Yellow Node).

Module 2: Troubleshooting & FAQs

Q1: I am using Benzophenone-4-carbonyl chloride to acylate my azetidine, but I see multiple spots on TLC and low mass recovery. What is happening?

Diagnosis: You are likely generating HCl in situ which is opening the ring before the acylation is complete. The Science: Acid chlorides release HCl upon reaction with amines. If the local concentration of HCl exceeds the buffering capacity of your base, the azetidine protonates and opens via chloride attack (forming a 3-chloropropyl amide derivative). Corrective Action:

-

Switch to Schotten-Baumann conditions: Use a biphasic system (DCM/Water) with an inorganic base (

) to scavenge acid immediately in the aqueous phase. -

Pre-mix Base: If working in organic solvent (DCM/THF), ensure your organic base (DIPEA or TEA) is present in 3.0 equivalents relative to the acid chloride before adding the azetidine.

-

Temperature: Conduct the addition at -10°C to 0°C . Ring opening is temperature-dependent.

Q2: My reaction looks clean, but the product degrades on the silica column. Why?

Diagnosis: Silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze the ring opening of sensitive azetidines, especially if the benzophenone moiety pulls electron density, making the ring carbons more electrophilic. Corrective Action:

-

Passivate the Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.

-

Eluent Modification: Add 0.5% - 1% TEA or

(methanolic) to your mobile phase. This keeps the nitrogen deprotonated and the silica surface neutral. -

Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.

Q3: Can I use standard peptide coupling reagents (EDC/NHS, HATU) instead of acid chlorides?

Diagnosis: Yes, and this is often preferred. The Science: Coupling reagents generate a reactive ester in situ without releasing strong mineral acids. Recommendation: HATU is the gold standard here. It reacts rapidly, minimizing the time the free amine sits in solution.

-

Warning: Avoid HBTU/TBTU if your counter-ion is unknown; HATU (with the

counter-ion) is generally cleaner.

Module 3: Validated Experimental Protocol

Protocol: HATU-Mediated Coupling of Benzophenone-4-Carboxylic Acid to Azetidine

Target: Synthesis of Benzophenone-Azetidine Carboxamide without Ring Opening.

Reagents Table

| Reagent | Equivalents | Role | Critical Note |

| Benzophenone-4-carboxylic acid | 1.0 eq | Electrophile | Ensure dry/pure |

| Azetidine (free base or HCl salt) | 1.1 eq | Nucleophile | If HCl salt, extra base required |

| HATU | 1.1 - 1.2 eq | Coupling Agent | Add last or pre-activate acid |

| DIPEA (Diisopropylethylamine) | 3.0 - 4.0 eq | Base | Must maintain pH > 8 |

| DMF or DCM (Anhydrous) | Solvent | Medium | DMF accelerates reaction |

Step-by-Step Workflow

-

Pre-Activation (The Safety Buffer):

-

Dissolve Benzophenone-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (2.0 eq) and stir for 2 minutes.

-

Add HATU (1.1 eq). Stir for 15 minutes at Room Temperature (RT). Solution should turn yellow/orange.

-

Why: This ensures the acid is fully converted to the active ester before the sensitive azetidine is introduced.

-

-

Azetidine Addition:

-

Cool the reaction mixture to 0°C (Ice bath).

-

Dissolve Azetidine (1.1 eq) in a minimal amount of DMF.

-

Note: If using Azetidine

HCl salt, premix it with 1.5 eq DIPEA in a separate vial before adding.

-

-

Add the Azetidine solution dropwise to the activated benzophenone mixture.

-

-

Reaction Monitoring:

-

Allow to warm to RT naturally. Stir for 2–4 hours.

-

TLC Check: Monitor consumption of the acid. Do not leave overnight unless necessary.

-

-

Workup (The Danger Zone):

-

Dilute: Pour mixture into saturated

(Basic pH). -

Extract: Extract with EtOAc (

). -

Wash: Wash organics with Water (

) and Brine ( -

Dry: Dry over

. Filter and concentrate. -

Crucial:DO NOT wash with 1M HCl or Citric Acid to remove excess DIPEA. This will open the ring.

-

-

Purification:

-

Flash Chromatography on TEA-neutralized silica (see Module 2).

-

Module 4: Decision Logic for Synthesis

Use this flowchart to determine the safest synthetic route based on your starting materials.

Figure 2: Decision Tree for Selecting Coupling Conditions. Green paths indicate highest probability of ring preservation.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

- Context: Authoritative review on the reactivity and strain-release mechanisms of azetidines.

-

Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds.

- Context: Provides pKa values and ring strain energy data verifying the ~26 kcal/mol instability.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Context: Validates HATU/DIPEA protocols for coupling sensitive amines.

-

Padwa, A. (2011). Ring Expansion of Azetidines and Azetidinones. Chemical Society Reviews.

- Context: Detailed mechanisms of nucleophilic ring opening which must be avoided.

Resolving byproduct formation in the synthesis of azetidinomethyl benzophenone

Status: Operational Subject: Troubleshooting Byproduct Formation & Yield Optimization Applicable Scaffolds: 3- or 4-(azetidin-1-ylmethyl)benzophenone

Executive Summary

Synthesizing azetidinomethyl benzophenone presents a unique "chemical conflict." You are attempting to attach a highly strained, nucleophilic heterocycle (azetidine) to a scaffold containing an electrophilic linker and a reducible ketone (benzophenone).

The two primary synthetic routes—Nucleophilic Substitution (S_N2) and Reductive Amination —each generate distinct byproduct profiles. This guide deconstructs those failure modes and provides validated protocols to resolve them.

Module 1: The Alkylation Pathway (S_N2)

Context: Reaction of 4-(chloromethyl)benzophenone with azetidine (or its hydrochloride salt).

The Problem: The "Dimer" (Bis-alkylation)

The most common byproduct is the quaternary ammonium salt (Bis-alkylation), formed when the product (a tertiary amine) competes with the starting azetidine for the alkyl halide.

Symptoms:

-

Precipitate formation that is insoluble in ether/hexane.

-

LCMS shows a mass of [2 × Benzophenone + Azetidine]⁺.

-

Low yield of the desired secondary amine.

Root Cause Analysis

Azetidine is a strong nucleophile due to ring strain (lone pair exposure). Once the desired product is formed, it remains nucleophilic. If the local concentration of the alkyl halide is high relative to the amine, the product reacts again.

Troubleshooting Protocol

To suppress dimerization, we must operate under Kinetic Control favoring the mono-alkylation.

Step-by-Step Resolution:

-

Invert the Addition Order: Never add the amine to the halide. You must add the halide to the amine.

-

The "5x" Rule: Use 3.0 to 5.0 equivalents of azetidine. The excess acts as a proton scavenger and statistically ensures the halide encounters free azetidine, not the product.

-

Solvent Selection: Switch to Acetonitrile (MeCN) or DMF . Avoid protic solvents which can solvate the nucleophile and reduce reactivity, requiring higher temps that promote side reactions.

-

Temperature Control: Run the reaction at 0°C to RT . Do not heat.

Validated Protocol (S_N2):

Dissolve Azetidine (5.0 equiv) and DIPEA (2.0 equiv) in MeCN (0.1 M concentration relative to halide).

Cool to 0°C.

Dissolve 4-(chloromethyl)benzophenone (1.0 equiv) in minimal MeCN.

Add the halide solution dropwise over 60 minutes via syringe pump.

Monitor by TLC/LCMS. Upon completion, quench with water and extract immediately.

Visualization: Competitive Alkylation Pathways

Figure 1: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Byproduct). High dilution and excess azetidine favor the green path.

Module 2: The Reductive Amination Pathway

Context: Reaction of 4-benzoylbenzaldehyde with azetidine using a reducing agent.

The Problem: Chemoselectivity (Ketone Reduction)

The benzophenone core contains a ketone. Standard reducing agents like Sodium Borohydride (NaBH₄) are non-selective and will reduce the ketone to a secondary alcohol (Benzhydrol derivative) alongside the imine.

Symptoms:

-

LCMS shows M+2 peak (Alcohol formation).

-

Loss of the characteristic UV absorption of benzophenone.

Root Cause Analysis

The iminium ion (intermediate) reduces faster than a ketone, but NaBH₄ is reactive enough to attack both. You need a reducing agent that is chemically tuned to only reduce the iminium species.

Troubleshooting Protocol

Switch to Sodium Triacetoxyborohydride (STAB) . The acetoxy groups withdraw electron density from the boron, making it less nucleophilic and highly selective for imines over ketones.

Comparative Data: Reducing Agent Selectivity

| Reducing Agent | Imine Reduction | Ketone Reduction | Risk Level | Recommendation |

| NaBH₄ | Fast | Fast | Critical | Do Not Use |

| NaCNBH₃ | Moderate | Slow (pH dependent) | Moderate | Use only if STAB fails; requires pH 6. |

| STAB | Moderate | None (at RT) | Low | Standard of Care |

Validated Protocol (Reductive Amination):

Dissolve 4-benzoylbenzaldehyde (1.0 equiv) and Azetidine (1.2 equiv) in DCE (1,2-Dichloroethane) .

Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 mins.

Add STAB (1.5 equiv) in one portion.

Stir at Room Temperature for 4–16 hours.

Crucial: Quench with saturated NaHCO₃ to neutralize acid before workup.

Module 3: Ring Stability & Isolation

Context: Workup and purification of the crude material.

The Problem: Ring Opening (Hydrolysis)

Azetidines are highly strained (approx. 26 kcal/mol strain energy). In the presence of strong acids or high heat, the ring can open via nucleophilic attack (e.g., by water or chloride), forming a linear 3-chloropropylamine derivative.

Troubleshooting Protocol

-

Avoid HCl salts: Do not attempt to isolate the product as a hydrochloride salt by bubbling HCl gas; this often opens the ring.

-

Chromatography: Use basic modifiers. Silica gel is slightly acidic. Pre-treat the column with 1% Triethylamine (TEA) in Hexanes, or use an eluent containing 1% NH₄OH in MeOH/DCM.

Visualization: Workup Decision Matrix

Figure 2: Logic flow for preserving the azetidine ring during workup. Acidic conditions are the primary failure point during isolation.

Frequently Asked Questions (FAQ)

Q: Can I use potassium carbonate (K₂CO₃) instead of DIPEA in the alkylation route? A: Yes, but with caution. Heterogeneous bases like K₂CO₃ require vigorous stirring and can be slower. If the reaction is too slow, the "dimer" byproduct often increases because the concentration of the product builds up over the long reaction time. If using K₂CO₃, add a catalytic amount of KI (Finkelstein condition) to speed up the reaction.

Q: My product is unstable on silica gel. How do I purify it? A: Azetidines can degrade on acidic silica.

-

Deactivation: Flush your column with 2% Et₃N in hexanes before loading.

-

Alternative Phase: Use Alumina (Neutral) instead of Silica.

-

Reverse Phase: Use C18 with a basic buffer (Ammonium Bicarbonate, pH 10). Avoid TFA buffers.

Q: Why did my benzophenone turn into a benzhydrol even though I used STAB? A: This usually happens if the reaction is left too long or if the pH is too low. Ensure you are using DCE or DCM as the solvent, not Methanol (which accelerates reduction). Ensure the Acetic Acid content is not exceeding 1-2 equivalents.

References

- Padwa, A. (Ed.). (2011). Chemistry of Heterocyclic Compounds: Azetidines, β-Lactams, Diazetidines, and Diaziridines. Wiley-Interscience. (Detailed mechanisms on azetidine ring strain and opening).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

- Couturier, M., et al. (2002). "Tucker, J. L. Andresen, B. M. Dubé, P. Negri, J. T. Masson, K. 4-Chloro-N-(4-((4-fluorophenyl)methyl)piperidin-1-yl)benzamide". Organic Process Research & Development, 6(1), 42-48.

- Singh, S., et al. (2010). "Synthesis and biological evaluation of azetidine derivatives". Chemical Biology & Drug Design, 76(6), 502-511. (Specific protocols for azetidine handling).

Technical Support Center: Stability Protocols for 4-(Azetidinomethyl) benzophenone

Status: Operational Topic: Acidic Media Stability & Handling Ticket ID: AZT-BP-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering degradation of 4-(Azetidinomethyl) benzophenone during acidic processing. This molecule combines a robust benzophenone photo-active core with a highly reactive, strained azetidine ring.

The Root Cause: The instability is not inherent to the benzophenone; it is driven by the acid-catalyzed ring-opening of the azetidine moiety. The high ring strain (

This guide provides the protocols required to manipulate this compound in acidic environments without compromising structural integrity.

Section 1: The Failure Mechanism

Q: Why is my purity dropping significantly after acidic workup?

A: You are likely observing the formation of a linear 3-aminopropyl derivative.

In acidic media, the basic azetidine nitrogen (

The Degradation Pathway:

-

Protonation: Rapid equilibrium formation of the azetidinium ion.

-

Nucleophilic Attack: The rate-limiting step where a nucleophile attacks the

-carbon. -

Ring Cleavage: Irreversible formation of the linear byproduct.

Figure 1: The acid-catalyzed degradation pathway of the azetidine moiety. Note that the presence of nucleophiles accelerates the transition from the activated state to the ring-opened byproduct.

Section 2: Optimization Protocols

Q: How do I stabilize the compound if I must use acid?

A: Stability is a function of Nucleophilicity , Temperature , and Exposure Time . You must minimize all three.

Protocol A: Selection of Acid/Counter-ion

Avoid hydrohalic acids (HCl, HBr, HI). The halide ions (

Recommendation: Use non-nucleophilic acids with bulky counter-ions.

| Acid Type | Counter-ion | Nucleophilicity | Stability Risk | Recommendation |

| Hydrochloric Acid | High | Critical | AVOID | |

| Sulfuric Acid | Moderate | High | Use only if dilute | |

| Trifluoroacetic Acid (TFA) | Low | Moderate | Acceptable at | |

| Tetrafluoroboric Acid | Very Low | Low | PREFERRED |

Protocol B: The "Cold-Quench" Technique

If you are synthesizing the compound and require an acidic quench, follow this strict kinetic control workflow.

-

Cooling: Pre-cool the reaction mixture to

or lower. The activation energy for ring opening is significant; lowering T drastically reduces the rate constant -

Dilution: Add the acid slowly to maintain temperature.

-

Rapid Neutralization: Do not allow the mixture to stand. Immediately back-extract or neutralize with cold saturated

.

Section 3: Experimental Workflow

Q: Can you provide a step-by-step isolation guide?

A: Yes. The following workflow is designed to isolate the free base while minimizing the "Time-in-Acid" window.

Materials:

-

Crude Reaction Mixture

-

Dichloromethane (DCM) - Preferred for high solubility of benzophenone derivatives

-

0.5 M Tetrafluoroboric Acid (

) or cold 5% Citric Acid -

Saturated Sodium Bicarbonate (

) -

Brine

Figure 2: Optimized isolation workflow highlighting the critical "Time-in-Acid" window which must be kept under 5 minutes.

Section 4: Analytical Verification

Q: How do I verify if ring opening occurred?

A: Standard HPLC/MS is the most reliable method. The ring-opened byproduct will have a distinct mass shift and retention time.

-

Mass Spectrometry (LC-MS):

-

Target Molecule:

. -

Ring-Opened Byproduct (Hydrolysis):

. The addition of water ( -

Ring-Opened Byproduct (HCl):

. The addition of HCl indicates chloride attack.

-

-

NMR Spectroscopy (

NMR):-

Intact Azetidine: Look for multiplets around

3.0 - 4.0 ppm corresponding to the ring protons. -

Ring Open: Disappearance of the ring pattern and appearance of broad amine/alcohol signals and linear alkyl chain signals.

-

References

-

Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.

- Context: Authoritative source on the reactivity and ring-strain properties of azetidines.

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

- Context: detailed review of azetidine stability and synthetic utility, including ring-opening mechanisms.

-

Gaertner, V. R. (1968). Ring Opening of Azetidinium Salts. Journal of Organic Chemistry, 33(2), 523–530.

- Context: Foundational paper establishing the kinetics of nucleophilic attack on proton

Validation & Comparative

Mass spectrometry (LC-MS) analysis of 4-(Azetidinomethyl) benzophenone purity

Initiating Search Strategy

I'm starting with focused Google searches to get data on LC-MS analysis of 4-(Azetidinomethyl) benzophenone. I'm looking for chemical properties, impurities, and established methods. Next, I'll review scientific databases to validate this initial data and see if I need to adjust.

Expanding Search & Outline

I'm expanding my initial Google searches to incorporate authoritative sources on LC-MS principles and validation. Simultaneously, I'm exploring alternative analytical techniques to provide comparison. I've begun structuring the guide, outlining the introduction to 4-(Azetidinomethyl) benzophenone, emphasizing the role of purity analysis in drug development, and detailing the LC-MS method.

Defining Analytical Process

I'm now focusing on defining the LC-MS analytical process for 4-(Azetidinomethyl) benzophenone. I'll start with targeted Google searches and authoritative sources to pinpoint chemical properties, potential impurities, and established methods. Simultaneously, I'm exploring other analytical techniques for comparison. I've begun structuring the guide to explain the importance of purity analysis and detail the LC-MS method. Next, I'll move on to a step-by-step experimental protocol with visual aid.

Gathering Initial Data

My initial search has gone well. I've successfully laid a good foundation, focusing on LC-MS's application in small molecule drug development. I have gathered a basic overview, looking at how the technology is used in impurity profiling and quantification in particular.

Refining The Focus

I've established a decent overview of LC-MS applications and its importance in pharmaceutical analysis. I've also touched on alternative techniques and benzophenone derivative fragmentation. My next steps will involve pinpointing specific information about 4-(Azetidinomethyl) benzophenone. I need its structure, common impurities, and any validated LC-MS methods. Experimental data is key to advancing.

Narrowing My Scope

I'm expanding from broad LC-MS applications to concentrate specifically on 4-(Azetidinomethyl) benzophenone. I have a good base, now I need to identify its exact structure and molecular weight. I'm prioritizing finding its specific impurities and existing LC-MS methods. Experimental data, like chromatograms and spectra, are crucial for progress, and I am prioritizing the search for these data.

Gathering Key Data

I've just refined my search and uncovered more targeted information. I was able to locate critical data on benzophenone derivatives containing nitrogen-based heterocycles, a close structural match to 4-(Azetidinomethyl). I believe this is a significant step forward.

Expanding Data Scope

I've broadened my search and found more pertinent details. The focus is now on benzophenone derivatives with nitrogen-containing heterocycles, closely related to 4-(Azetidinomethyl) benzophenone. I've located key LC-MS/MS methods for analyzing benzophenone derivatives, including column types, mobile phases, and ionization modes. Fragmentation patterns are becoming clearer, and I'm looking into synthesis routes. However, I still need the exact chemical structure and a specific validated LC-MS method for the target compound.

Refining My Search

I've just finished a deeper dive, and I'm feeling confident. Building on previous findings, I've zeroed in on the structural analogs. The search is now centered on filling the gaps related to 4-(Azetidinomethyl) benzophenone. I've compiled typical LC-MS/MS methods for related compounds and identified relevant fragmentation patterns. I've also uncovered synthesis routes for azetidine derivatives and potential impurities. I still lack the precise molecular data for the target compound, but I'll now focus on finding that, as well as any specific analytical data. If I can't find direct data, I will propose a method and look for commercial suppliers to aid in my search.

Pinpointing Key Data

I have just completed a deep dive into PubChem and other supplier databases. My focus was specific chemical information, and the most recent search has yielded promising data on a closely related compound: (4-(Azetidin-1-ylmethyl)phenyl)methanol. This has refined my understanding significantly.

Analyzing Structural Clues

I've expanded my search to include structural analogs, and I have now found detailed information on (4-(Azetidin-1-ylmethyl )phenyl)(4-(methylthio)phenyl)methanone). I've confirmed molecular weight and formula (C18H19NOS, 297.4 g/mol ) for this compound, and can estimate the formula and mass for the target, C17H17NO, ~251.33 g/mol . I still need a validated LC-MS method for the exact compound, and searching for the synthesis paper is still in progress.

Refining Search Strategies

I am now pivoting my search strategy toward finding direct synthetic procedures and analytical data for my target, 4-(Azetidinomethyl) benzophenone, or close analogs. I have the molecular weight and formula (C17H17NO) estimated, which is a major breakthrough. While I am comfortable constructing a hypothetical LC-MS method from related compounds, I still need validated experimental data. Therefore, the search now expands to include patents, hoping to find detailed synthetic pathways and characterization data.

Identifying Analogues

I've homed in on a close molecular analogue: (4-(Azetidin-1-ylmethyl)phenyl)(m-tolyl)methanone, with a formula of C18H19NO and a weight of 265.35 g/mol , based on the executed searches. This is a very strong lead, so I am going to explore derivatives further.

Refining Search Parameters

I've determined the likely molecular formula and weight for the target compound: C17H17NO, approximately 251.33 g/mol . Additionally, I've compiled LC-MS parameters, including columns, mobile phases, and ionization techniques, suitable for benzophenone derivatives. While I have the building blocks for a sound method, I'm now searching specifically for published data for the target compound, to validate the method.

Validating Method Data

I have a strong hypothetical LC-MS method for the target, and compiled synthesis information to anticipate impurities. However, I still need validated experimental data. Therefore, my next step is a targeted search for "(4-(azetidin-1-ylmethyl)phenyl)(phenyl)methanone" coupled with "analysis," "chromatography," or "mass spectrometry." I will also look for alternate analytical approaches for the compound.

Comparative Guide: Post-Irradiation Degradation Analysis of 4-(Azetidinomethyl) Benzophenone

Executive Summary

This guide provides a technical analysis of 4-(Azetidinomethyl) benzophenone (Az-BP) , a functionalized photoaffinity labeling (PAL) reagent.[1][2] While standard benzophenones are valued for their reversible excitation and chemical stability, the introduction of the azetidine moiety—often employed to enhance solubility or provide a secondary conjugation handle—introduces unique degradation pathways under UV irradiation.

This document compares the post-irradiation byproduct profile of Az-BP against two industry standards: Unsubstituted Benzophenone (BP) and 3-Trifluoromethyl-3-phenyl-diazirine (TF-DAZ) .[1] The analysis focuses on mass spectrometry (MS) interference, labeling efficiency, and byproduct toxicity.

Part 1: Mechanistic Basis of Degradation

To accurately analyze degradation, one must distinguish between productive labeling and parasitic degradation.[2]

The Benzophenone Triplet State vs. Azetidine Instability

Upon UV irradiation (350–365 nm), the benzophenone moiety undergoes an

-

The Ideal Pathway: The

diradical abstracts a hydrogen atom from the target protein (C-H insertion), forming a covalent bond. -

The Degradation Pathway (Az-BP Specific):

-

Pinacolization: In the absence of a target, two excited BP molecules abstract hydrogen from the solvent or each other, dimerizing into benzopinacol.

-

Azetidine Ring Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol).[1][2] Radical propagation from the benzophenone ketone can transfer to the

-carbon of the azetidine amine, leading to ring-opening oxidation (oxidative dealkylation) or N-oxide formation.[1]

-

Pathway Visualization

The following diagram illustrates the divergent pathways for Az-BP under UV irradiation.

Figure 1: Divergent photochemical pathways of Az-BP.[1][2] Red nodes indicate parasitic degradation products that complicate MS analysis.[1]

Part 2: Comparative Analysis (Az-BP vs. Alternatives)

The following data synthesizes experimental degradation profiles. Az-BP is compared against Standard BP (hydrophobic, high background) and TF-DAZ (highly reactive, "cleaner" but unstable).[2]

Table 1: Degradation Product Profile

| Feature | 4-(Azetidinomethyl) BP (Az-BP) | Standard Benzophenone (BP) | Trifluoromethyl Diazirine (TF-DAZ) |

| Primary Degradation Product | Az-BP Pinacol (Dimer) & Ring-opened Aldehydes | Benzopinacol (Insoluble precipitate) | Hydroxy-insertion product (Water reaction) |

| MS Background Noise | High (Multiple charged species from amine; ring-opening creates mass shifts of -14 Da or +16 Da).[1] | Medium (Predictable +2H mass shift, but dimers suppress ionization).[2] | Low (Inert N2 gas released; main byproduct is simple hydrolysis).[1][2] |

| Solubility (Aqueous) | High (Protonated azetidine aids solubility).[1][2] | Low (Requires organic co-solvent).[1][2] | Medium (Fluorine aids lipophilicity).[1][2] |

| Irradiation Time | Long (30–60 min) | Long (30–60 min) | Short (5–10 min) |

| Reversibility | Yes (Triplet state relaxes if no H-abstraction occurs).[1] | Yes (Triplet state relaxes). | No (Carbene is irreversible; quenches with water).[1][2] |

Key Insight for Researchers

While TF-DAZ offers cleaner spectra, Az-BP is superior when the probe must be directed to acidic regions of a protein (due to the basic azetidine) or when solubility is the limiting factor. However, the ring-opening degradation of Az-BP creates "ghost" peaks in LC-MS that mimic peptide modifications.[1]

Part 3: Analytical Workflow (LC-MS/MS)

To identify Az-BP degradation products, a specific LC-MS/MS workflow is required.[1][2] Standard reverse-phase gradients often fail to separate the polar ring-opened byproducts from the parent compound.[1]

Methodological Logic[1]

-

Mobile Phase: Use Ammonium Formate (10mM) instead of Formic Acid. The slightly higher pH (approx 6.[1]5) keeps the azetidine partially deprotonated, improving peak shape and retention on C18 columns.

-

MS Fragmentation: Az-BP derivatives show a characteristic loss of the azetidinyl radical or the phenyl group .[1] Monitor Neutral Loss of 77 Da (Phenyl) and 56 Da (Azetidine fragment).[1][2]

Workflow Diagram

Figure 2: Self-validating workflow for separating protein-bound probes from small-molecule degradation products.

Part 4: Experimental Protocols

Protocol A: Controlled Irradiation & Extraction

Objective: Isolate degradation products for standard curve generation.[2]

-

Preparation: Dissolve Az-BP to 100 µM in 50:50 PBS/Methanol.

-

Controls:

-

Dark Control: Wrap tube in foil.

-

Scavenger Control: Add 10mM Glutathione (GSH) to simulate cellular nucleophiles.

-

-

Irradiation:

-

Extraction:

Protocol B: LC-MS/MS Parameters[1][2][3][4]

-

Gradient:

Part 5: References

-

Comparison of PAL Reagents: Smith, E., & Collins, I. (2015).[1][2] Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

-

Benzophenone Photochemistry: Dorman, G., & Prestwich, G. D. (1994).[2] Benzophenone photophores in biochemistry. Biochemistry. [Link]

-

Azetidine Ring Stability: Lumb, J. P., et al. (2019).[2] Photochemical Reactivity of Diazirines and Azetidines. Chemistry - A European Journal.[1][2][4] [Link]

-

LC-MS Analysis of Benzophenones: Liu, J., et al. (2018).[1][2] Insight into the Degradation of Benzophenone-Type UV Filters by Advanced Oxidation Processes. Molecules. [Link]

Sources

Structural Confirmation of 4-(Azetidinomethyl) benzophenone: A Comparative Analytical Guide

Executive Summary

In the development of photoaffinity labeling reagents and CNS-active pharmacophores, 4-(Azetidinomethyl) benzophenone represents a critical intermediate. It combines the photo-crosslinking capability of the benzophenone moiety with the unique metabolic and steric profile of the azetidine ring.

However, the structural validation of this compound presents specific challenges. The high ring strain of the azetidine (~26 kcal/mol) coupled with the torsional flexibility of the benzophenone bridge often leads to conformational ambiguity in solution-state analysis.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against standard High-Resolution NMR (Nuclear Magnetic Resonance) for the definitive structural confirmation of 4-(Azetidinomethyl) benzophenone. While NMR remains the workhorse for purity, we demonstrate that SC-XRD is the superior modality for determining absolute conformation and solid-state stability—factors critical for downstream formulation and binding affinity studies.

Part 1: Comparative Analysis of Structural Confirmation Methods

For researchers characterizing azetidine-functionalized aromatics, choosing the right analytical tool is dictated by the specific data requirement: Connectivity vs. Conformation .

Table 1: Performance Comparison (SC-XRD vs. NMR vs. MS)

| Feature | Single Crystal XRD (The Gold Standard) | 1H/13C NMR (Solution State) | HR-MS (ESI-TOF) |

| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Molecular Formula & Fragmentation |

| Conformational Certainty | High (Definitive solid-state geometry) | Medium (Averaged over time/solvent) | Low (None) |

| Azetidine Ring Analysis | Precise bond angles/lengths (detects pucker) | Inferential (via coupling constants) | N/A |

| Benzophenone Twist | Exact dihedral angle measurement | NOE constraints required (often ambiguous) | N/A |

| Sample Recovery | Non-destructive | Non-destructive | Destructive |

| Throughput | Low (Days for growth + collection) | High (Minutes) | High (Seconds) |

Why SC-XRD is Critical for this Compound

While NMR confirms that the azetidine ring is attached to the benzophenone, it fails to capture the ring pucker and the phenyl ring torsion accurately due to rapid relaxation times in solution. SC-XRD provides the static snapshot required to validate the strain energy and steric bulk that defines the molecule's biological activity.

Part 2: Experimental Protocols

A. Crystal Growth Strategy (Vapor Diffusion)

Objective: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

Causality: Direct evaporation often yields amorphous powder due to the rapid precipitation of the benzophenone moiety. Vapor diffusion allows for a controlled approach to supersaturation, favoring an ordered lattice formation.

-

Solvent Selection: Dissolve 20 mg of 4-(Azetidinomethyl) benzophenone in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

-

Anti-Solvent Setup: Place the DCM solution in a small inner vial (GC vial).

-

Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of n-Hexane (Anti-solvent).

-

Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

-

Mechanism: Hexane vapor slowly diffuses into the DCM, lowering the solubility of the compound gradually.

-

-

Harvesting: Inspect after 48–72 hours. Look for prismatic, colorless blocks.

B. Data Collection & Refinement Workflow

Objective: Collect high-redundancy data to solve the structure with R-factor < 5%.

-

Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil.

-

Cooling: Flash cool to 100 K using a nitrogen stream.

-

Reasoning: Low temperature freezes ring vibrations (thermal ellipsoids), crucial for resolving the strained azetidine carbons.

-

-

Collection: Use Cu-Kα radiation (

Å).-

Note: Cu source is preferred over Mo for small organic molecules to maximize diffraction intensity.

-

-

Integration: Process data using SAINT or CrysAlisPro; apply multi-scan absorption correction.

-

Solution: Solve using Intrinsic Phasing (SHELXT) and refine using Least Squares (SHELXL).

Part 3: Structural Data & Validation Parameters

When analyzing the output, the following geometric parameters serve as the Self-Validating System for 4-(Azetidinomethyl) benzophenone. Deviations from these ranges suggest incorrect assignment or twinning.

Table 2: Target Geometric Parameters (Validation Metrics)

| Structural Feature | Expected Value (XRD) | Significance |

| Azetidine C-N-C Angle | ~90° – 92° | Indicates ring strain. Significantly >95° suggests ring opening or misidentification as pyrrolidine. |

| C-N Bond Length | 1.46 – 1.48 Å | Typical for strained cyclic amines. |

| Benzophenone Dihedral | 45° – 65° | The angle between the two phenyl rings. Determines π-stacking capability. |

| Ring Pucker Angle | 10° – 30° | Azetidine rings are rarely planar; the "butterfly" pucker relieves torsional strain. |

Part 4: Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural confirmation, highlighting the decision nodes where researchers must validate data quality.

Figure 1: Critical path workflow for the structural confirmation of azetidine derivatives, emphasizing purity checkpoints and crystallographic validation loops.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context for Azetidine stability and strain). [Link]

Safety Operating Guide

Personal protective equipment for handling 4-(Azetidinomethyl) benzophenone

Executive Safety Summary & Risk Profile

Compound Class: Strained Cyclic Amine / Aromatic Ketone Primary Hazard Driver: Azetidine Ring Strain & Alkylation Potential

As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label often applied to research intermediates. 4-(Azetidinomethyl) benzophenone contains an azetidine ring —a strained four-membered nitrogen heterocycle. While less reactive than aziridines, azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic attack and ring-opening.

Why this matters for PPE:

-

Genotoxicity Risk: The ring-opening capability suggests this compound acts as a potential alkylating agent . It may interact with biological nucleophiles (DNA/RNA), necessitating handling protocols reserved for mutagens [1].

-

Photosensitivity: The benzophenone moiety is a known photosensitizer. Spills on skin followed by light exposure can exacerbate dermatitis or burns.

-

Unknown Toxicity: For research-grade intermediates lacking comprehensive toxicological data, the Precautionary Principle applies: handle as a high-potency compound (HPC).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Efficiency" principle, prioritizing permeation resistance against organic amines and ketones.

A. Dermal Protection (Hands)

Standard latex gloves are insufficient due to the lipophilic nature of the benzophenone core and the permeation potential of amines.

| Glove Type | Configuration | Rationale | Recommended Task |

| Nitrile (4 mil) | Double Gloving | Standard splash protection. Outer glove is sacrificial; inner glove maintains sterility and backup barrier. | Weighing, Standard Transfer |

| Silver Shield / Laminate | Single Layer (under Nitrile) | Broad-spectrum chemical resistance. Essential for handling concentrated stock solutions (>100mM). | Stock Prep, Spill Cleanup |

| Latex | DO NOT USE | High permeability to organic ketones and amines. Poor chemical resistance. | Prohibited |

B. Respiratory & Body Protection

Inhalation of alkylating dusts is the highest risk vector during the weighing phase.

-

Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Respiratory (Secondary): If fume hood work is compromised or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

-

Body: Tyvek® lab coat or closed-front chemically resistant gown. Standard cotton coats absorb liquids and retain alkylating agents against the skin.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination between the balance (dirty zone) and the reaction vessel (clean zone).

Step 1: Pre-Operational Checks

-

Verify Fume Hood certification sticker is within 12 months.

-

Check sash height (keep below breathing zone).

-

Static Control: Azetidine salts can be electrostatic. Use an ionizing fan or anti-static gun to prevent powder drift.

Step 2: Weighing & Solubilization

-

The "Boat-to-Vial" Technique: Do not use spatulas to scrape powder if possible. Tap directly from the source container into a pre-tared weighing boat.

-

Immediate Solubilization: Add solvent (e.g., DCM, MeOH) to the solid immediately after weighing to reduce airborne dust risk. The solution phase is easier to contain than the solid phase.

Step 3: Decontamination (The "Exit Strategy")

Before removing hands from the hood:

-

Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe.

-

Dispose of the Kimwipe as solid hazardous waste.

-

Remove outer gloves inside the hood and dispose of them as contaminated waste.

-

Exit hood with inner gloves (clean) to touch door handles/keyboards.

Emergency Response Logic

In the event of exposure, the chemical nature of the azetidine ring dictates the response.

-

Skin Contact: Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) for cleaning skin; they act as vehicles, driving the lipophilic benzophenone deeper into the dermis.

-

Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.

-

Spill (Solution): Absorb with vermiculite or sand.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" checks required for high-integrity safety.

Caption: Operational logic flow for handling 4-(Azetidinomethyl) benzophenone, prioritizing engineering controls for electrostatic powders and specific emergency responses.

Waste Disposal & Deactivation

Due to the potential alkylating nature of the azetidine, waste must not be commingled with general organic trash.

-

Segregation: Label waste clearly as "Potentially Genotoxic / Reactive Amine."

-

Liquid Waste: Combine with compatible non-halogenated solvents. Ensure pH is neutral or slightly basic to prevent volatile acid-salt formation, though the amine itself is basic.

-

Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic (corrosion risk).

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 4: Working with Chemicals.

-

[Link]

-

-